molecular formula C9H5F2NO B1302711 3-(3,5-Difluorophenyl)-3-oxopropanenitrile CAS No. 842140-51-6

3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Cat. No. B1302711
CAS RN: 842140-51-6
M. Wt: 181.14 g/mol
InChI Key: YNNWBLSXFFMWQX-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is an organic compound. It is a derivative of propionic acid, where the hydrogen of the third carbon is replaced by a nitrile group (-CN), and the hydrogen atoms of the phenyl group attached to the second carbon are partially replaced by fluorine atoms .


Synthesis Analysis

The synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile could potentially involve the reaction of 3,5-difluorophenol with a suitable nitrile compound in the presence of a base and a catalyst . The reaction could be carried out under reflux for several hours, followed by cooling the reaction mixture and extracting the product using a suitable solvent. The product could then be purified using column chromatography or recrystallization.


Molecular Structure Analysis

The molecular structure of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be analyzed using various spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, and Fourier-transform infrared spectroscopy (FT-IR) .


Chemical Reactions Analysis

The chemical reactions involving 3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be determined using various analytical techniques. For instance, its melting point could be determined using differential scanning calorimetry .

Scientific Research Applications

Material Science

3-(3,5-Difluorophenyl)-3-oxopropanenitrile: is valuable in material science for synthesizing advanced materials. Its derivatives can be used to create polymers with improved thermal stability and chemical resistance, which are crucial for high-performance materials used in various industries .

Environmental Science

In environmental science, the compound is being investigated for its role in creating environmentally friendly refrigerants and propellants. The introduction of fluorine atoms can lead to compounds with lower global warming potential and ozone depletion potential .

Analytical Chemistry

This compound is significant in analytical chemistry, where it serves as a reagent for various chemical analyses. Its derivatives can be used as standards or reference compounds in chromatography and mass spectrometry to identify and quantify other substances .

Biochemistry

In biochemistry, 3-(3,5-Difluorophenyl)-3-oxopropanenitrile and its derivatives are used to study enzyme inhibition and receptor-ligand interactions. They are particularly useful in understanding the role of fluorinated compounds in biological systems and their potential therapeutic applications .

Safety and Hazards

3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be hazardous if swallowed or in contact with skin. It may cause skin irritation, serious eye damage, and respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

3-(3,5-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNWBLSXFFMWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374241
Record name 3-(3,5-difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-3-oxopropanenitrile

CAS RN

842140-51-6
Record name 3-(3,5-difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-difluorophenyl)-3-oxopropanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diisopropylamine (10.6 mL, 76 mmol) was dissolved in dry THF (10 mL) and the solution cooled to −20° C. A solution of n-butyllithium (2.5N in hexanes, 30.5 mL, 76 mmol) was added slowly at such a rate as to keep the internal temperature below 0° C. After stirring for 5 min, the solution was cooled to −20° C. and added to a solution of acetonitrile (2.37 mL, 45.3 mmol) and ethyl 3,5-difluorobenzoate (6.23 g, 36.2 mmol) in dry THF (18 mL) at such a rate as to keep the temperature below −40° C. A further 10 mL of dry THF was used to transfer the remaining lithium diisopropylamide to the reaction. The reaction was allowed to warm to ambient over 2 h before being quenched with saturated aqueous ammonium chloride solution. The reaction was extracted with ethyl acetate (×2) and the extracts discarded. The aqueous was acidified with 2N HCl and extracted with ethyl acetate. The organic extract was washed with 2N HCl and brine before being dried over MgSO4, filtered and evaporated. Purification using chromatography (silica gel, gradient 5 to 100% ethyl acetate/isohexane) gave 3-(3,5-difluorophenyl)-3-oxopropanenitrile as a yellow solid (2.82 g).
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Quantity
2.37 mL
Type
reactant
Reaction Step Three
Quantity
6.23 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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